molecular formula C18H19Cl2N3O B611519 TY-52156 CAS No. 934369-14-9

TY-52156

Cat. No.: B611519
CAS No.: 934369-14-9
M. Wt: 364.3 g/mol
InChI Key: XONRRGIRSGNWFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

TY-52156 (C₁₈H₁₉Cl₂N₃O, CAS: 934369-14-9) is a potent and selective sphingosine-1-phosphate receptor 3 (S1P3) antagonist with a reported Ki value of 110 nM . It inhibits S1P3-mediated signaling pathways, including intracellular calcium mobilization and Rho GTPase activation, which are critical for vascular smooth muscle contraction, endothelial barrier regulation, and inflammatory responses . Synthesized via a five-step route starting from 3,3-dimethyl-2-butanone and 4-chloroaniline, this compound achieves a 42.4% overall yield after optimization of Claisen condensation and nucleophilic substitution steps .

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of TY 52156 involves the reaction of 1-(4-chlorophenylamino)-1-(4-chlorophenylhydrazono)-3,3-dimethyl-2-butanone with appropriate reagents under controlled conditions . The detailed synthetic route and specific reaction conditions are proprietary and typically not disclosed in public literature.

Industrial Production Methods: : Industrial production of TY 52156 follows standard protocols for the synthesis of hydrazonamide derivatives. The process involves large-scale chemical reactions under stringent quality control to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions: : TY 52156 primarily undergoes substitution reactions due to the presence of reactive functional groups such as the hydrazonamide moiety . It can also participate in oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include halogenating agents and nucleophiles.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products: : The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted derivatives of TY 52156 .

Scientific Research Applications

Inflammatory Diseases

Research indicates that TY-52156 can attenuate inflammation-related responses:

  • Acute Lung Injury : In studies involving ventilator-induced lung injury (VILI), treatment with this compound significantly reduced bronchoalveolar lavage cell counts and protein concentrations, highlighting its potential in treating acute lung conditions .
  • Cytokine Secretion : The inhibition of S1P3 by this compound has been linked to reduced interleukin-8 secretion in human airway epithelial cells, suggesting its role in modulating inflammatory cytokine responses .

Cancer Research

The compound has also been investigated for its antitumor effects:

  • Tumor Growth Inhibition : In xenograft models involving TSC2-deficient cells, this compound demonstrated significant antitumor activity by inducing autophagic cell death independent of mTORC1 signaling . This positions this compound as a promising candidate for cancer therapies targeting sphingosine metabolism.

Case Studies

StudyApplicationFindings
Leukocyte Rolling Study InflammationAdministered 1.25 mg/kg of this compound reduced leukocyte rolling significantly in C57Bl6 mice .
VILI Model Acute Lung InjuryThis compound treatment led to decreased cell counts and protein levels in bronchoalveolar lavage fluid .
Xenograft Tumor Study CancerSuppressed tumor growth through induction of autophagic cell death in TSC2-null cells .

Comparison with Similar Compounds

Selectivity and Mechanism of Action

Compound Target Ki/EC₅₀ Key Mechanisms Key Differentiators
TY-52156 S1P3 110 nM Inhibits S1P3-mediated Ca²⁺ influx, Rho activation, NF-κB, and mitochondrial ROS . Dual inhibition of Ca²⁺ and Rho pathways; superior in vivo efficacy in ARDS and leukemia models .
CAY10444 S1P3 Not reported Enhances BTB integrity (TEER ↑1.6x) and reduces chemotherapeutic permeability . Comparable to this compound in BTB modulation but lacks data in inflammatory/oncologic contexts .
VPC23019 S1P1/S1P3 ~30 nM (S1P1) Partial S1P3 antagonism; inhibits Ca²⁺ but not Rho signaling . Inactive in coronary flow restoration and leukemia models; limited S1P3 selectivity .
JTE013 S1P2 ~150 nM Blocks S1P2-mediated Rho activation; ineffective in S1P3-driven pathologies . No overlap with this compound’s S1P3-specific effects (e.g., leukocyte rolling inhibition) .
Fingolimod (FTY720) S1P1/S1P3/S1P4/S1P5 0.033 nM (pan-S1P) Induces S1P1 internalization; causes bradycardia via S1P3 . Non-selective; adverse cardiovascular effects limit therapeutic utility compared to this compound .

Functional Comparisons in Disease Models

Blood-Brain Barrier (BBB) and Blood-Tumor Barrier (BTB) Modulation

  • This compound vs. CAY10444 :
    • Both increase TEER (this compound: 1.55–1.64x; CAY10444: 1.6x) and reduce doxorubicin permeability in BBB/BTB models .
    • This compound uniquely suppresses astrocytic S1P3 and CCL2 secretion, enhancing barrier stability .

Anti-Inflammatory Effects in ARDS

  • This compound vs. Broad-Spectrum Anti-Inflammatories (e.g., Corticosteroids): this compound reduces IL-6 and TNF-α levels by 50–70% in serum and BALF, outperforming corticosteroids in preserving endothelial junctions .

Anticancer Activity in Leukemia

  • This compound vs. Targets TAL1-RUNX1-driven S1PR3 overexpression, a pathway unaddressed by other S1P receptor modulators .

Biological Activity

TY-52156 is a selective antagonist of the Sphingosine-1-phosphate receptor 3 (S1P3), known for its role in various biological processes, including inflammation, cancer progression, and vascular regulation. This article explores the compound's biological activity, mechanisms of action, and its potential therapeutic implications based on diverse research findings.

Overview of this compound

  • Chemical Structure : N-(4-Chlorophenyl)-3,3-dimethyl-2-oxobutanimidic 2-(4-chlorophenyl) hydrazide
  • CAS Number : 934369-14-9
  • Purity : ≥98%
  • Ki Value : 110 nM (indicates binding affinity to S1P3) .

This compound functions primarily as an S1P3 receptor antagonist. Its mechanism involves:

  • Inhibition of Calcium Release : It inhibits S1P-induced calcium release in human umbilical vein endothelial cells (HUVECs) .
  • Impact on Leukocyte Rolling : In vivo studies have shown that administration of this compound significantly reduces leukocyte rolling in C57Bl6 mice, indicating its potential role in modulating immune responses .

1. Cardiovascular Implications

This compound has been shown to suppress bradycardia induced by FTY-720 (a known S1P receptor modulator) in vivo, demonstrating its effects on heart rate regulation .

2. Cancer Research

The compound has been implicated in inhibiting the expansion of breast cancer stem cells in vitro, suggesting a potential application in cancer therapy . Additionally, it has been shown to suppress the viability of TSC2-deficient cells in xenograft models, indicating its antitumor effects .

3. Endothelial Barrier Function

Recent studies indicate that this compound can restore endothelial barrier integrity compromised by mechanical stress or inflammatory stimuli. It effectively attenuates increases in bronchoalveolar lavage cell counts and protein concentration associated with ventilator-induced lung injury (VILI) .

Case Studies and Research Findings

StudyModelKey Findings
Murakami et al. (2010)Isolated coronary smooth muscle cellsInhibited Rho activation and calcium signaling .
Davis et al. (2005)T24 cells overexpressing S1P3Competitively antagonized S1P-stimulated calcium mobilization .
Recent VILI StudyC57/B6 miceAttenuated lung inflammation and restored endothelial barrier function .

Q & A

Basic Research Questions

Q. What is the primary mechanism by which TY-52156 modulates S1P3 signaling in experimental models?

this compound acts as a selective S1P3 receptor antagonist, inhibiting sphingosine-1-phosphate (S1P)-mediated pathways. For example, in endothelial cells (ECs), this compound reduces LPS-induced inflammation by suppressing IL-6 and TNF-α secretion, stabilizing adherens junction proteins (VE-cadherin, β-catenin), and mitigating cytoskeletal disruption . Methodologically, this is validated via flow cytometry, cytokine ELISAs, and immunofluorescence staining. Controls should include vehicle-treated groups and LPS-only conditions to isolate compound-specific effects .

Q. How do experimental designs for this compound vary across cell lines (e.g., SUM190-BR vs. 231-BR)?

In brain metastasis models, this compound was administered b.i.d. (twice daily) four days before endpoint. Differences in efficacy between SUM190-BR and 231-BR cell lines were quantified using TRD/cytokeratin and TRD/CD31 ratios via box-plot analysis (median values, quartiles). Researchers must normalize data to baseline vehicle groups and apply non-parametric tests (e.g., Mann-Whitney U) for skewed distributions .

Q. What biomarkers are critical for assessing this compound’s efficacy in inflammation models?

Key biomarkers include:

  • Pro-inflammatory cytokines (IL-6, TNF-α) in serum and BALF .
  • Immune cell subsets (CD45+, CD11b+F4/80+ macrophages, Tregs) quantified via flow cytometry .
  • Endothelial barrier integrity markers (VE-cadherin, β-catenin) . Ensure multiplex assays or WB are optimized for low-abundance targets and include technical replicates.

Advanced Research Questions

Q. How can contradictory data on this compound’s cardiovascular effects be resolved?

this compound exhibits paradoxical roles: it reduces leukocyte rolling (S1P3 inhibition) but may partially attenuate S1P1-mediated bradycardia in vivo . To resolve contradictions, researchers should:

  • Compare dosing regimens (e.g., 1.25 mg/kg vs. 0.03–0.3 mg/kg) across species (mice vs. rats).
  • Use conditional S1P3 knockout models to isolate receptor-specific effects.
  • Apply telemetry for real-time hemodynamic monitoring .

Q. What methodologies optimize this compound’s combination with CAR-T therapies in solid tumors?

Co-administration with EpCAM CAR-T cells enhances CD45+ immune cell infiltration and reduces MDSCs in MC38 tumors. Key steps:

  • Synchronize this compound dosing with CAR-T expansion phases (e.g., pre-infusion vs. post-infusion).
  • Use multi-color flow cytometry to track CAR-T persistence and macrophage polarization (M1/M2 ratios) .
  • Include control arms with CAR-T monotherapy and vehicle + CAR-T to distinguish additive effects.

Q. How does this compound influence osteogenesis via S1P3-VEGFa crosstalk?

In osteoblast models, this compound amplifies S1P-induced VEGFa expression and mineralization (Alizarin Red staining). Methodological considerations:

  • Validate S1P3 specificity using siRNA knockdown alongside pharmacological inhibition.
  • Measure mitochondrial oxidative phosphorylation (Seahorse assays) to link VEGFa signaling to metabolic shifts .
  • Use dose-response curves (0.1–10 µM) to identify therapeutic windows without cytotoxicity .

Q. What statistical approaches address variability in this compound’s blood-tumor barrier modulation?

For brain metastasis studies:

  • Use mixed-effects models to account for inter-mouse variability in TRD perfusion data.
  • Apply Benjamini-Hochberg correction for multiple comparisons in box-plot analyses (e.g., Figure 1b–e) .
  • Report effect sizes (Cohen’s d) alongside p-values to distinguish biological significance from statistical noise.

Q. Methodological Guidelines

Q. How to replicate this compound’s anti-inflammatory effects in primary endothelial cells?

  • Pre-treat HUVECs with 10 µM this compound 1 hour before LPS stimulation.
  • Assess apoptosis via Annexin V/PI staining (flow cytometry) and barrier function using transwell assays .
  • Include actin cytoskeleton staining (phalloidin) to visualize F-actin reorganization .

Q. What controls are essential for in vivo pharmacokinetic studies of this compound?

  • Vehicle controls (e.g., DMSO/saline).
  • Positive controls (e.g., FTY720 for S1P1/3 agonism).
  • Sham-operated animals to differentiate drug effects from surgical stress .

Q. How to validate S1P3 specificity in this compound studies?

  • Compare off-target effects using S1P1/2/4/5 receptor assays (e.g., calcium flux, β-arrestin recruitment).
  • Cross-validate with CRISPR/Cas9 S1P3-knockout models .
  • Reference synthesized this compound batches (purity >98% via HPLC) to exclude batch variability .

Properties

IUPAC Name

N-(4-chloroanilino)-N'-(4-chlorophenyl)-3,3-dimethyl-2-oxobutanimidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19Cl2N3O/c1-18(2,3)16(24)17(21-14-8-4-12(19)5-9-14)23-22-15-10-6-13(20)7-11-15/h4-11,22H,1-3H3,(H,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XONRRGIRSGNWFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)C(=NC1=CC=C(C=C1)Cl)NNC2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701132813
Record name N-(4-Chlorophenyl)-3,3-dimethyl-2-oxobutanimidic acid 2-(4-chlorophenyl)hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701132813
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

364.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

934369-14-9
Record name N-(4-Chlorophenyl)-3,3-dimethyl-2-oxobutanimidic acid 2-(4-chlorophenyl)hydrazide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=934369-14-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(4-Chlorophenyl)-3,3-dimethyl-2-oxobutanimidic acid 2-(4-chlorophenyl)hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701132813
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.